molecular formula C8H8F3NO B148764 1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone CAS No. 128887-06-9

1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone

Katalognummer: B148764
CAS-Nummer: 128887-06-9
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: BKVXFYSDYUGGJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone is an organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a trifluoromethyl ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 1,4-dimethylpyrrole with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
  • 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethan-1-one
  • 1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanol

Uniqueness

1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of both dimethyl groups on the pyrrole ring and the trifluoromethyl ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

128887-06-9

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

1-(1,4-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-5-3-6(12(2)4-5)7(13)8(9,10)11/h3-4H,1-2H3

InChI-Schlüssel

BKVXFYSDYUGGJJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=C1)C(=O)C(F)(F)F)C

Kanonische SMILES

CC1=CN(C(=C1)C(=O)C(F)(F)F)C

Synonyme

Ethanone, 1-(1,4-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.